![molecular formula C26H25N3O8 B14584823 N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine CAS No. 61480-93-1](/img/structure/B14584823.png)
N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine is an organic compound belonging to the class of phenylalanine derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group, a nitro group, and two amino acids, phenylalanine and tyrosine. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The nitro group is introduced through nitration reactions. The synthesis can be achieved through a series of steps involving the coupling of protected amino acids, followed by deprotection and purification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation.
Substitution: The phenylalanine and tyrosine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for deprotection, and various coupling agents for peptide bond formation. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include deprotected amino acids, reduced nitro compounds, and substituted derivatives. These products are often used as intermediates in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group protects the amino acids during synthesis, allowing for selective reactions. The nitro group can undergo reduction, leading to the formation of active intermediates that interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
- N-[(Benzyloxy)carbonyl]-L-isoleucinate
- N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucinamide
Uniqueness
N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine is unique due to the presence of both a nitro group and a benzyloxycarbonyl-protected amino acid. This combination allows for specific chemical reactions and interactions that are not possible with other similar compounds. Its unique structure makes it valuable in various research applications .
Eigenschaften
CAS-Nummer |
61480-93-1 |
|---|---|
Molekularformel |
C26H25N3O8 |
Molekulargewicht |
507.5 g/mol |
IUPAC-Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H25N3O8/c30-21-12-8-18(9-13-21)15-23(25(32)33)27-24(31)22(14-17-6-10-20(11-7-17)29(35)36)28-26(34)37-16-19-4-2-1-3-5-19/h1-13,22-23,30H,14-16H2,(H,27,31)(H,28,34)(H,32,33)/t22-,23-/m0/s1 |
InChI-Schlüssel |
KISBZQUEDFDXAV-GOTSBHOMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


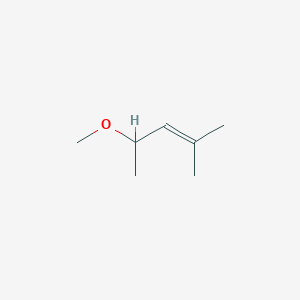
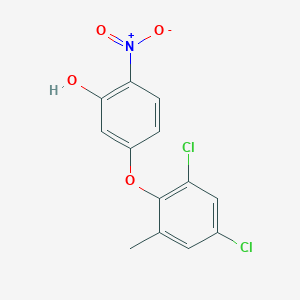

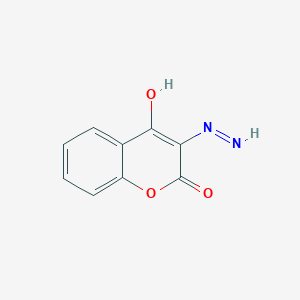

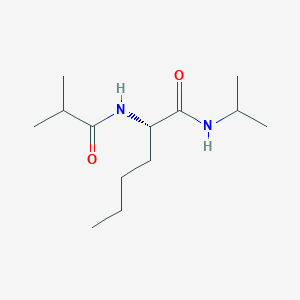
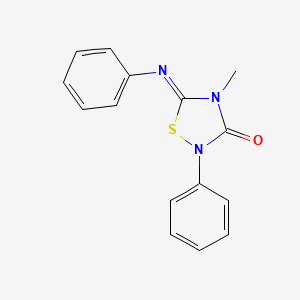
![Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14584790.png)
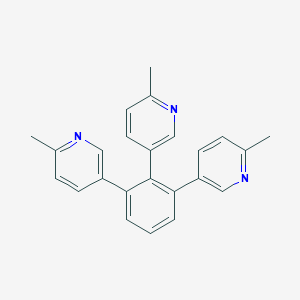
![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
![2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene](/img/structure/B14584798.png)
![Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584805.png)
![1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14584809.png)
![4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B14584815.png)
